What is Bempedoic acid-d4 and its primary use in research?
What is Bempedoic acid-d4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bempedoic Acid-d4
Bempedoic acid-d4 is a deuterated analog of bempedoic acid, a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor.[1] The "-d4" designation indicates that four hydrogen atoms in the bempedoic acid molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes bempedoic acid-d4 an invaluable tool in analytical research, particularly in pharmacokinetic and bioanalytical studies.[2]
Bempedoic acid itself is a lipid-lowering agent used in the management of hypercholesterolemia.[3][4] It works by inhibiting cholesterol synthesis in the liver, leading to a reduction in low-density lipoprotein cholesterol (LDL-C) levels.[3][5]
Primary Use in Research
The primary application of bempedoic acid-d4 in a research setting is as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6]
The use of a stable isotope-labeled internal standard like bempedoic acid-d4 is crucial for accurate and precise quantification of bempedoic acid in complex biological matrices such as plasma and urine.[2][7] Because bempedoic acid-d4 is chemically identical to bempedoic acid, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled analyte. This allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of the quantitative results.[6]
Quantitative Data from Bioanalytical Method Validation
The following tables summarize key quantitative parameters from published and validated LC-MS/MS methods for the quantification of bempedoic acid, where bempedoic acid-d4 was used as the internal standard.
Table 1: LC-MS/MS Method Parameters for Bempedoic Acid Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [7] |
| Linearity Range | 1.8–36.0 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Recovery | 94.2–98.4% | [2] |
Table 2: Pharmacokinetic Properties of Bempedoic Acid
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~3.5 hours | [8] |
| Elimination Half-Life (t½) | 21 ± 11 hours | [8] |
| Apparent Volume of Distribution (Vd/F) | 18 L | [9] |
| Plasma Protein Binding | 99.3% | [9] |
Experimental Protocols
The following is a representative, composite protocol for the quantification of bempedoic acid in human plasma using UPLC-MS/MS with bempedoic acid-d4 as an internal standard. This protocol is synthesized from several published methodologies.[2][7][10]
Preparation of Stock and Working Solutions
-
Bempedoic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of bempedoic acid and dissolve in 10 mL of methanol.
-
Bempedoic Acid-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of bempedoic acid-d4 and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the bempedoic acid stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the bempedoic acid-d4 stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (100 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Condition a mixed-mode anion exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the wells with 1 mL of 5% methanol in water, followed by 1 mL of hexane.
-
Elute the analytes with 1 mL of 2% formic acid in ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of bempedoic acid and bempedoic acid-d4.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Bempedoic acid: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
Bempedoic acid-d4: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
Signaling Pathways and Experimental Workflow
Bempedoic Acid Mechanism of Action
Bempedoic acid is a prodrug that is activated in the liver to bempedoyl-CoA.[3] Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[3][5] This inhibition leads to reduced cholesterol synthesis and upregulation of LDL receptors, resulting in increased clearance of LDL-C from the blood.[5] Bempedoic acid also activates AMP-activated protein kinase (AMPK), which further contributes to its lipid-lowering and anti-inflammatory effects.[3][5]
Caption: Bempedoic Acid's dual mechanism of action.
Experimental Workflow for Bempedoic Acid Quantification
The following diagram illustrates the typical workflow for quantifying bempedoic acid in plasma samples using bempedoic acid-d4 as an internal standard.
Caption: Bioanalytical workflow for bempedoic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bempedoic acid, an inhibitor of ATP citrate lyase for the treatment of hypercholesterolemia: early indications and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome [frontiersin.org]
- 6. ejbps.com [ejbps.com]
- 7. Measurement of bempedoic acid and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic and pharmacokinetic-pharmacodynamic modeling of bempedoic acid and low-density lipoprotein cholesterol in healthy subjects and patients with dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. core.ac.uk [core.ac.uk]
- 10. primo.rowan.edu [primo.rowan.edu]
